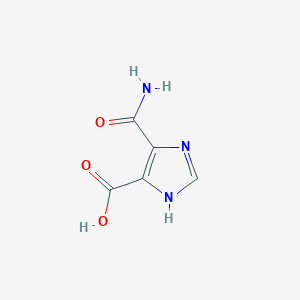

5-Carbamoyl-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

4-carbamoyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4(9)2-3(5(10)11)8-1-7-2/h1H,(H2,6,9)(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQAUBVKOVPUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665105 | |

| Record name | 4-Carbamoyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773108-85-3 | |

| Record name | 4-Carbamoyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Ethyl Imidazole-4-carboxylate

One of the classical methods involves the transformation of ethyl imidazole-4-carboxylate into the target acid via hydrolysis under basic conditions. This process typically includes:

- Reaction Conditions:

- Reflux with potassium hydroxide (KOH) at approximately 30°C

- pH adjustment with sulfuric acid to precipitate the crude product

- Process Steps:

- Ethyl ester reacts with KOH, leading to saponification

- Acidification to pH 1-2 to isolate the acid form

- Recrystallization from suitable solvents to purify the product

This route has demonstrated high yields (~92%) and is well-documented for synthesizing 1H-imidazole-4-carboxylic acid, serving as a foundation for derivatives like 5-carbamoyl-1H-imidazole-4-carboxylic acid.

Catalytic Oxidation of Precursors

Use of Inorganic Salt Catalysts

Recent advances focus on catalytic oxidation strategies to facilitate the conversion of imidazole derivatives with sulfur functionalities into the desired carboxylic acids. Notably:

Advantages of Catalytic Methods

- Environmental Benefits:

- Operational Efficiency:

- Catalyst Recyclability:

- The inorganic salt catalyst can be recovered and reused, lowering overall costs.

Specific Synthetic Route for this compound

While direct literature reports explicitly on This compound , the synthesis can be inferred from related pathways:

Step 1: Synthesis of imidazole-4-carboxylate derivatives via cyclization of suitable precursors such as amino acids or their derivatives, possibly involving condensation reactions with formamide or related compounds.

Step 2: Introduction of the carbamoyl group at the 5-position can be achieved through carbamoylation reactions using reagents like carbamoyl chlorides or urea derivatives under controlled conditions, often facilitated by catalysts or activating agents.

Step 3: Final hydrolysis or oxidation steps, employing the inorganic salt catalyst system, convert the intermediate to the target compound.

Data Summary and Comparative Table

Research Findings and Notes

Efficiency and Environmental Impact:

Catalytic oxidation using inorganic salt composites and hydrogen peroxide has shown to be more sustainable and cost-effective, reducing hazardous waste and improving selectivity.Operational Simplicity:

The methods involving hydrolysis are straightforward, but catalytic oxidation offers a greener alternative with comparable yields.Recyclability:

The inorganic salt catalysts can be recovered and reused, which is advantageous for industrial applications.Potential for Optimization:

Further research into specific carbamoylation reagents and conditions could optimize the synthesis of This compound directly.

Chemical Reactions Analysis

Types of Reactions: 5-Carbamoyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazole derivatives.

Scientific Research Applications

5-Carbamoyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be utilized in biochemical studies to understand cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-Carbamoyl-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and biochemical reactions.

Comparison with Similar Compounds

Key Analogs and Substituent Effects

- 5-Carbamoyl-1H-imidazol-4-yl Adamantane/Piperonyl Derivatives: Substituents like adamantane or piperonyl groups at C4 enhance antitumor efficacy compared to the parent compound. These bulky groups improve lipophilicity and bioavailability, enabling activity against solid tumors (e.g., Lewis lung carcinoma) and ascitic cancers .

- 5-Hydroxy-1H-imidazole-4-carboxamide Hydrates :

Replacing the carboxylic acid with a hydroxy group and forming hydrates (e.g., 3/4 hydrate) alters solubility, facilitating formulation in aqueous systems. This analog is synthesized via a multi-step process involving acidic salts . - 4-Amino-1H-imidazole-5-carboxamide: The amino group at C4 positions this compound as a critical intermediate in purine biosynthesis. Unlike the carbamoyl analog, it lacks direct antitumor activity but is pivotal in nucleotide metabolism .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

The parent compound and its analogs exhibit extensive hydrogen-bonding networks. For example:

- 4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate : Intramolecular H-bonds between carboxyl groups stabilize a planar conformation, while intermolecular bonds form 2D frameworks .

- 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate : Steric effects from the isopropyl group reduce planarity but enhance crystal lattice stability via O–H⋯O and N–H⋯O interactions .

Solubility and Stability

- Carboxylic acid derivatives (e.g., 5-carbamoyl-1H-imidazole-4-carboxylic acid) show moderate aqueous solubility, influenced by pH-dependent ionization.

- Hydroxy and carboxamide analogs (e.g., 5-hydroxy-1H-imidazole-4-carboxamide) form hydrates, improving water solubility .

- Bulky esters (e.g., adamantane derivatives) exhibit higher lipophilicity, enhancing membrane permeability .

Biological Activity

5-Carbamoyl-1H-imidazole-4-carboxylic acid (C_6H_6N_4O_3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound features an imidazole ring, which is pivotal for its biological interactions. The presence of both a carbamoyl and a carboxylic acid group contributes to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₄O₃ |

| Molecular Weight | 166.13 g/mol |

| Melting Point | 150 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various imidazole derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting the activity of certain proteases, which are crucial for viral replication. For instance, it was found to inhibit the NS3/4A protease of the hepatitis C virus (HCV), with an IC50 value of approximately 1.9 µM . This inhibition is significant as it suggests a potential role in antiviral therapy.

Anticancer Potential

In addition to antimicrobial and antiviral activities, this compound has been evaluated for anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies suggest that this effect may be mediated through the activation of caspase pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The imidazole ring facilitates binding to various receptors, modulating their activity.

- Enzyme Interaction : The carbamoyl group enhances binding affinity to enzyme active sites, leading to inhibition.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study on imidazole derivatives, this compound was tested alongside other compounds. It exhibited superior antimicrobial activity against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

Case Study 2: Antiviral Activity

A recent investigation into the antiviral properties of this compound demonstrated significant inhibition of HCV replication in cell culture models. The study concluded that modifications to the imidazole ring could enhance efficacy further .

Q & A

Q. What are the optimal synthetic routes for 5-carbamoyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis approach can be adapted from analogous imidazole derivatives. For example, reacting aminomalonamide with carbonyl-containing compounds in the presence of carboxylic acids (e.g., acetic acid) can yield the imidazole core . Key variables to optimize include:

- Catalyst selection : Use Brønsted acids (e.g., HCl) to enhance cyclization.

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate:hexane) is critical for isolating the carbamoyl derivative .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : The carbamoyl group (-CONH2) will show a broad singlet (~6.5–7.5 ppm) for NH2 protons. Imidazole ring protons appear as distinct singlets (e.g., H-2 at ~7.8 ppm) .

- <sup>13</sup>C NMR : The carboxylic acid carbon resonates at ~170 ppm, while the carbamoyl carbonyl appears at ~165 ppm .

- IR : Strong absorption bands at ~3200 cm<sup>−1</sup> (N-H stretch), ~1680 cm<sup>−1</sup> (C=O of carboxylic acid), and ~1640 cm<sup>−1</sup> (C=O of carbamoyl) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the tautomeric forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine the dominant tautomer (1H vs. 3H-imidazole) and hydrogen-bonding networks . Challenges include:

- Crystal growth : Use slow evaporation in methanol/water to obtain suitable crystals.

- Electron density maps : The carbamoyl group may exhibit positional disorder; iterative refinement with restraints is recommended .

Comparative analysis with DFT-calculated bond lengths can validate experimental results .

Q. What strategies mitigate conflicting bioactivity data in studies of this compound derivatives?

- Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. anti-inflammatory effects) often arise from:

- Solubility differences : Use standardized DMSO/PBS stock solutions to ensure consistent bioavailability .

- Assay interference : The carboxylic acid group may chelate metal ions in enzyme assays; include control experiments with EDTA .

- Structural analogs : Compare activity of methyl ester derivatives to assess the role of the free carboxylic acid group .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model:

- Charge distribution : The C-5 carbamoyl group is electron-withdrawing, directing electrophilic attacks to C-4 .

- Transition states : Simulate activation energies for reactions with amines or thiols to prioritize synthetic targets .

Pair computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .

Data Contradiction Analysis

Q. Why do reported synthetic yields for this compound vary across studies?

- Methodological Answer : Yield discrepancies (e.g., 40–75%) may stem from:

- Intermediate stability : The imidazole ring is sensitive to oxidation; inert atmospheres (N2/Ar) improve reproducibility .

- Purification losses : Hydrophilic byproducts (e.g., unreacted aminomalonamide) may co-elute during chromatography; optimize mobile phases .

Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.